

# (S)-1-Benzylpyrrolidin-3-ol molecular weight and formula

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## Compound of Interest

Compound Name: (S)-1-Benzylpyrrolidin-3-ol

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An In-Depth Technical Guide to **(S)-1-Benzylpyrrolidin-3-ol** for Researchers and Drug Development Professionals

## Introduction

**(S)-1-Benzylpyrrolidin-3-ol** is a chiral organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its rigid pyrrolidine core and stereospecific hydroxyl group make it a valuable intermediate for creating complex, optically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications in the field of drug discovery and development. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a prevalent scaffold in medicinal chemistry, offering a three-dimensional structure that can effectively explore pharmacophore space.<sup>[1][2]</sup>

## Molecular Profile

The fundamental molecular characteristics of **(S)-1-Benzylpyrrolidin-3-ol** are summarized below.

Identifier	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>15</sub> NO	<sup>[3][4][5][6][7]</sup>
Molecular Weight	177.24 g/mol	<sup>[3][4][6][7]</sup>
CAS Number	101385-90-4	<sup>[3][4]</sup>

## Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of **(S)-1-Benzylpyrrolidin-3-ol** are critical for its handling, characterization, and application in synthesis.

Property	Value	Reference
Appearance	Clear light yellow to pale brown liquid	[5][8]
Boiling Point	115 °C at 0.8 mmHg	[3]
Density	1.07 g/mL at 25 °C	[3]
Refractive Index (n <sub>20/D</sub> )	1.548	[3]
Optical Activity ([α] <sub>24/D</sub> )	-3.7° (c = 5 in methanol)	[3]
Flash Point	113 °C (closed cup)	
Storage Temperature	2-8°C	[3]

## Synthesis Protocols

The asymmetric synthesis of **(S)-1-Benzylpyrrolidin-3-ol** is crucial for obtaining the desired enantiomer for pharmaceutical applications. A common and effective method involves the reduction of a chiral precursor.

### Experimental Protocol: Reduction of (3S)-N-benzyl-3-hydroxysuccinimide[6]

This protocol details the synthesis of **(S)-1-Benzylpyrrolidin-3-ol** via the reduction of (3S)-N-benzyl-3-hydroxysuccinimide using lithium aluminum hydride (LiAlH<sub>4</sub>).

Materials:

- (3S)-N-benzyl-3-hydroxysuccinimide (17.00 g, 82.84 mmol)
- Lithium aluminum hydride (LiAlH<sub>4</sub>) (9.20 g, 242.4 mmol)

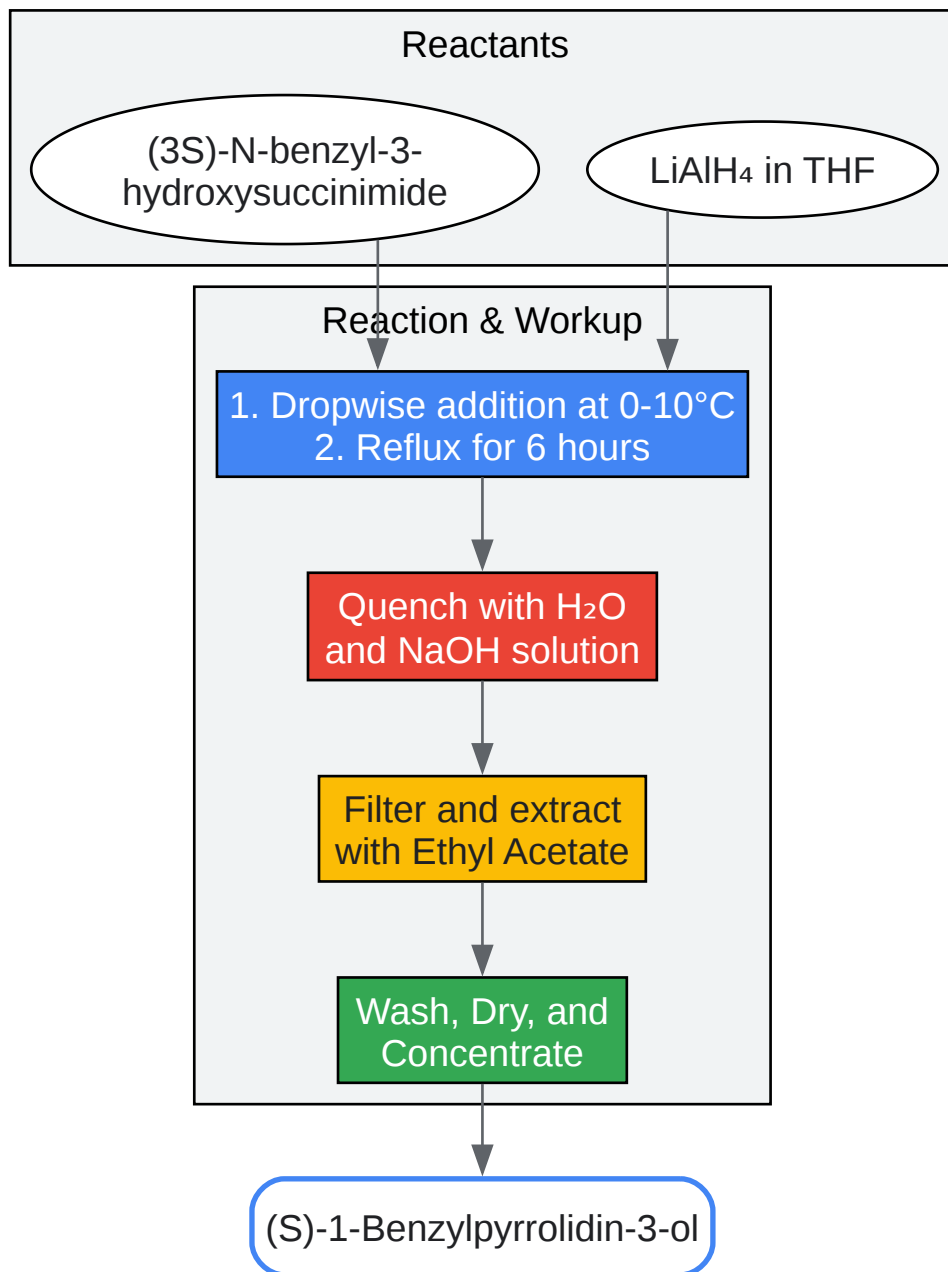
- Tetrahydrofuran (THF), anhydrous (180 mL)
- Water (40 mL)
- 4N Sodium hydroxide solution (10 mL)
- Ethyl acetate
- Anhydrous sodium sulfate
- Brine solution

Procedure:

- To a four-neck round-bottom flask, add lithium aluminum hydride (9.20 g) and 100 mL of anhydrous tetrahydrofuran.
- Prepare a solution of (3S)-N-benzyl-3-hydroxysuccinimide (17.00 g) in 80 mL of anhydrous tetrahydrofuran.
- Add the succinimide solution dropwise to the  $\text{LiAlH}_4$  suspension while maintaining the temperature between 0-10°C.
- After the addition is complete, heat the mixture to reflux and stir for 6 hours.
- Cool the reaction mixture to 10-20°C.
- Carefully quench the reaction by the sequential addition of water (40 mL) and 4N sodium hydroxide solution (10 mL).
- Filter the resulting mixture, and wash the filter cake with ethyl acetate (2 x 200 mL).
- Combine the mother liquor and the washes, and concentrate under vacuum.
- Dissolve the residue in ethyl acetate (400 mL) and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the oily product, **(S)-1-Benzylpyrrolidin-3-ol**.

Below is a visual representation of the synthesis workflow.

### Synthesis Workflow of (S)-1-Benzylpyrrolidin-3-ol



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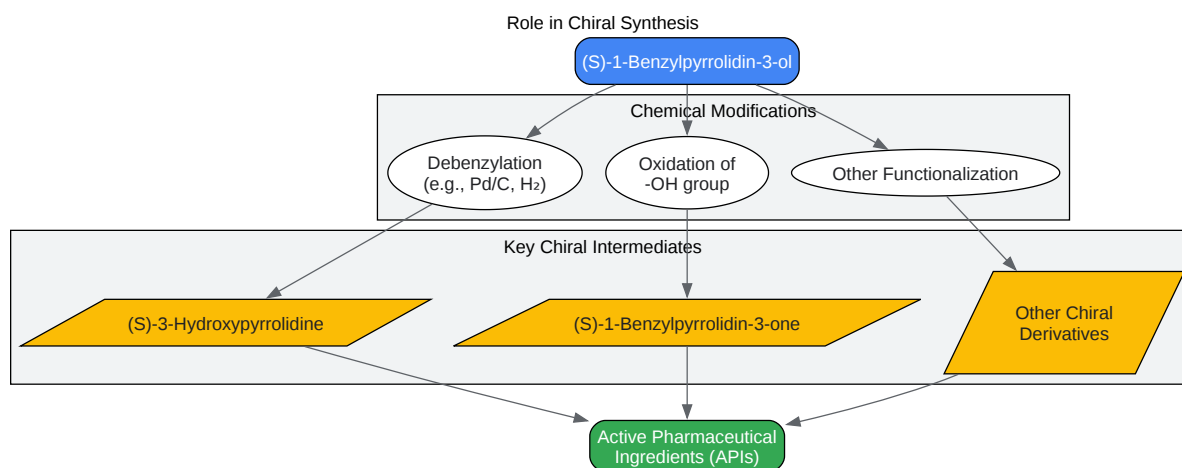
Caption: Synthesis workflow for **(S)-1-Benzylpyrrolidin-3-ol**.

## Applications in Drug Discovery

**(S)-1-Benzylpyrrolidin-3-ol** is a versatile chiral intermediate in the synthesis of a wide range of biologically active molecules.[5] The benzyl group can be readily removed via hydrogenolysis to yield (S)-3-hydroxypyrrolidine, a key pharmacophore in many drug candidates.[5] Furthermore, the hydroxyl group can be oxidized to a ketone, providing another route for functionalization.[5]

The pyrrolidine scaffold itself is of significant interest to medicinal chemists due to its ability to introduce conformational rigidity and stereochemical complexity into drug molecules, which can lead to improved binding affinity and selectivity for biological targets.[2]

The role of **(S)-1-Benzylpyrrolidin-3-ol** as a chiral building block is illustrated in the following diagram.



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Caption: Role of **(S)-1-Benzylpyrrolidin-3-ol** as a chiral building block.

## Conclusion

**(S)-1-Benzylpyrrolidin-3-ol** is a high-value chiral intermediate with significant applications in the pharmaceutical industry. Its well-defined stereochemistry and versatile functional groups allow for the efficient synthesis of complex molecular architectures. The protocols and data presented in this guide are intended to support researchers and scientists in leveraging this important molecule for the discovery and development of novel therapeutics.

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